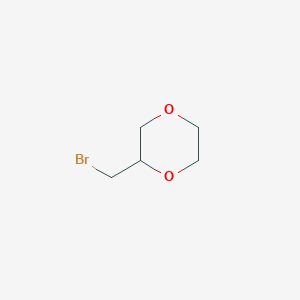

2-(Bromomethyl)-1,4-dioxane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

U-140690の合成には、いくつかのステップが含まれます。

縮合: 4 ®-フェニルオキサゾリジン-2-オンと2(E)-ペンテノイルクロリドをテトラヒドロフラン中でブチルリチウムを用いて縮合させることにより、3- [2(E)-ペンテノイル]-3 ®-フェニルオキサゾリジン-2-オンが生成されます。

付加: この中間体を3- [ビス(トリメチルシリル)アミノ]フェニルマグネシウムブロミドと臭化銅(I)でジメチルスルホキシド/テトラヒドロフラン中で処理すると、付加生成物が得られます。

脱離とベンジル化: シリル基は穏やかな酸性条件下で脱離され、得られたアミンをベンジルブロミドで処理すると、ジベンジル化アミン誘導体が得られます。

アシル化: この誘導体は、2-メトキシ-2-メチル-1,3-ジオキソランと塩化チタン(IV)を塩化メチレン中で塩基性条件下でレジオ選択的にアシル化して、ジオンを与える。

環化: ジオンを、塩化メチレン中でブトキシチタン(IV)を用いて1-フェニル-3-ヘキサノンと縮合させ、続いてテトラヒドロフラン中でtert-ブトキシカリウムを用いて環化させることにより、ジヒドロピロンが得られます。

脱ベンジル化とスルホン化: ジヒドロピロンは、メタノール/酢酸エチル中で炭素上のパラジウムを触媒として水素を用いて水素化により脱ベンジル化され、遊離アミンは最後にピリジン/ジクロロメタン中で5-(トリフルオロメチル)ピリジン-2-スルホニルクロリドでスルホン化されます

化学反応解析

U-140690は、いくつかの種類の化学反応を起こします。

酸化: この化合物は、特にヒドロキシル基で酸化反応を起こし、ケトンまたはアルデヒドを形成する可能性があります。

還元: カルボニル基で還元反応が起こり、アルコールに変換される可能性があります。

置換: スルホンアミド基は、スルホニル基が他の求核剤に置き換えられる求核置換反応に関与することができます。

環化: この化合物は、環化反応を起こし、反応条件と使用される試薬に応じて、さまざまな環状構造を形成することができます。

これらの反応で使用される一般的な試薬や条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤などがあります。 これらの反応から生成される主な生成物には、ケトン、アルコール、置換スルホンアミドなどがあります .

化学反応の分析

U-140690 undergoes several types of chemical reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Cyclization: The compound can undergo cyclization reactions, forming various cyclic structures depending on the reaction conditions and reagents used.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include ketones, alcohols, and substituted sulfonamides .

科学的研究の応用

Chemical Synthesis

Regioselective Functionalization:

2-(Bromomethyl)-1,4-dioxane serves as a versatile intermediate in the synthesis of complex organic compounds. It is particularly useful in regioselective functionalizations of halogenated heterocycles, which are essential in the development of pharmaceuticals and natural products. For instance, it has been employed in the Suzuki-Miyaura cross-coupling reaction to create carbon-carbon bonds, facilitating the production of various aryl derivatives .

Pharmaceutical Development:

The compound's ability to participate in diverse reactions makes it valuable for designing targeted pharmaceutical compounds. Its derivatives have shown potential in synthesizing biologically active molecules, contributing to drug discovery efforts .

Environmental Applications

Remediation of Contaminated Water:

1,4-Dioxane, a related compound, is known for its environmental persistence and toxicity. Research into the biodegradation of 1,4-dioxane has highlighted the role of microbial processes in its removal from contaminated sites. The use of this compound derivatives can enhance the efficiency of bioremediation strategies by serving as substrates for microbial metabolism .

Case Study: Groundwater Treatment

A case study documented the installation of point-of-entry (POE) water treatment systems utilizing granular activated carbon (GAC) to remove 1,4-dioxane from residential water supplies. The systems successfully reduced contaminant levels below detection limits by optimizing GAC mass ratios to compensate for low adsorption rates . This approach illustrates how derivatives like this compound can be integrated into broader remediation frameworks.

Table 1: Synthesis Reactions Involving this compound

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 90°C, 1,4-Dioxane/H2O (4:1) | 76 | |

| Aryl-Boronic Acid Coupling | Nitrogen atmosphere | Variable |

Table 2: Environmental Remediation Strategies for 1,4-Dioxane

作用機序

U-140690は、ウイルス粒子の成熟に不可欠なHIV-1プロテアーゼ酵素を阻害することで、その効果を発揮します。この化合物は、プロテアーゼの活性部位に結合し、ウイルスポリタンパク質の機能性タンパク質への切断を阻止します。この阻害は、成熟した感染性ウイルス粒子の形成を阻害し、感染した個体におけるウイルス複製と負荷を減少させます。 関与する分子標的には、HIV-1プロテアーゼ酵素とウイルスポリタンパク質が含まれます .

類似化合物の比較

U-140690は、非ペプチド性構造と抵抗性株に対する高い効力により、HIV-1プロテアーゼ阻害剤の中でユニークです。類似の化合物には、以下のようなものがあります。

リトナビル: 別のプロテアーゼ阻害剤ですが、ペプチド模倣構造をしています。

サキナビル: 異なる結合親和性と耐性プロファイルを有するペプチド模倣プロテアーゼ阻害剤です。

インジナビル: HIV-1感染の併用療法で使用されるペプチド模倣構造のプロテアーゼ阻害剤です。

これらの化合物と比較して、U-140690は、より優れた経口バイオアベイラビリティとより長い半減期など、改善された薬物動態特性を有しており、抗レトロウイルス療法における貴重な選択肢となっています .

類似化合物との比較

U-140690 is unique among HIV-1 protease inhibitors due to its nonpeptidic structure and high potency against resistant strains. Similar compounds include:

Ritonavir: Another protease inhibitor, but with a peptidomimetic structure.

Saquinavir: A peptidomimetic protease inhibitor with a different binding affinity and resistance profile.

Indinavir: A protease inhibitor with a peptidomimetic structure, used in combination therapies for HIV-1 infection.

Compared to these compounds, U-140690 has improved pharmacokinetic properties, including better oral bioavailability and a longer half-life, making it a valuable option for antiretroviral therapy .

生物活性

2-(Bromomethyl)-1,4-dioxane is a compound that has garnered attention due to its potential biological activity and applications in various fields such as medicinal chemistry and environmental science. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its dioxane ring structure with a bromomethyl substituent. This unique configuration contributes to its reactivity and interaction with biological systems. The compound's molecular formula is C5H8BrO2, and it possesses the following structural features:

- Dioxane Ring : A six-membered ring containing two oxygen atoms.

- Bromomethyl Group : A bromine atom attached to a methylene group, which can participate in nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as a nucleophile , participating in substitution reactions that can modify biological macromolecules such as proteins and nucleic acids. The specific mechanism of action is still under investigation, but it is believed to involve:

- Alkylation of Nucleophiles : The bromomethyl group can react with nucleophilic sites on proteins or DNA, potentially leading to functional changes in these biomolecules.

- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes by modifying their active sites.

Pharmacological Potential

Studies have explored the pharmacological potential of dioxane derivatives, including this compound. Preliminary findings suggest that this compound may exhibit:

- Antimicrobial Activity : Some derivatives have shown efficacy against bacteria and fungi, indicating potential use as antimicrobial agents.

- Anticancer Properties : Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells.

Environmental Impact

Research has highlighted the environmental implications of 1,4-dioxane compounds, including this compound. A case study focused on the remediation of contaminated groundwater revealed that point-of-entry (POE) systems effectively reduced concentrations of dioxanes, including 1,4-dioxane derivatives. Key findings include:

- Treatment Efficacy : Granular activated carbon (GAC) systems successfully lowered dioxane levels below detection limits in several residential properties .

- Long-term Monitoring : Continuous monitoring indicated sustained removal efficiency over time.

Data Table: Biological Activity Overview

| Biological Activity | Observations | References |

|---|---|---|

| Antimicrobial | Efficacy against certain pathogens | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzymatic Inhibition | Potential modification of enzyme activity |

Research Findings

Recent studies have focused on the synthesis and evaluation of various analogs of this compound. These investigations aim to elucidate structure-activity relationships (SAR) and optimize biological efficacy. Notable findings include:

- Structure-Activity Relationships : Variations in substituents on the dioxane ring significantly impact biological activity and toxicity profiles.

- Toxicological Assessments : Toxicity studies indicate that while some derivatives exhibit promising bioactivity, they may also pose risks at higher concentrations .

特性

IUPAC Name |

2-(bromomethyl)-1,4-dioxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c6-3-5-4-7-1-2-8-5/h5H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHQREFZXMNKRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339058-38-6 |

Source

|

| Record name | 2-(bromomethyl)-1,4-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。